![molecular formula C8H9NO B1167896 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one CAS No. 101234-73-5](/img/structure/B1167896.png)

6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

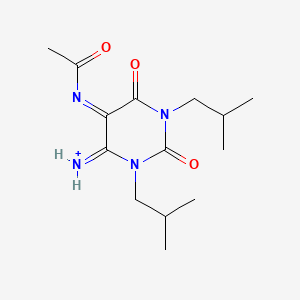

“6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one” is a heterocyclic compound . It’s a derivative of 6,7-Dihydro-5H-cyclopenta[b]pyridine .

Synthesis Analysis

The synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives was presented through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . The reaction succeeded using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and the catalyst .Chemical Reactions Analysis

The cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile leads to the formation of 6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives .科学的研究の応用

Synthesis of New Derivatives

The compound 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one can be used in the synthesis of new derivatives. The bromination of this compound results in the substitution in the aliphatic ring. The reaction of this product with different N-nucleophiles gives new derivatives of the starting compound .

Inhibitor Films for Steel Alloy Corrosion

6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile compounds, which can be synthesized from 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one, have been found to be applicable as inhibitor films for steel alloy corrosion . These compounds exhibit mixed type inhibitors and a superior inhibition efficiency of 97.7% in the presence of 1.0 mM CAPD-1 .

Organic Light Emitting Diodes (OLEDs)

1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-one derivatives can be used in the construction of OLEDs. These structures of the donor-acceptor-donor (D-A-D) type have been used for the preparation of D-A-D luminophores .

Organic Solar Cells (OSCs)

These compounds have potential applications in the design of small organic molecules containing donor (D) and acceptor (A) fragments due to their possible application in various electronic devices, such as organic solar cells (OSCs) .

Organic Field Effect Transistors (OFETs)

1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-one derivatives can also be used in n-type organic field effect transistors (OFETs) .

Luminescent Materials

These compounds can be used in the construction of luminescent materials emitting in the visible and infrared regions .

作用機序

将来の方向性

特性

IUPAC Name |

1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-4-5-9-7-3-1-2-6(7)8/h4-5H,1-3H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXPJLWOBZZOAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NC=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。